5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;/h1-3,6H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZCYCKUAXDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Condensation of Phenol and Gamma-Butyrolactone
A substituted phenol (e.g., 4-chlorophenol) reacts with γ-butyrolactone derivatives under basic conditions (e.g., KOH/EtOH) to form a keto-acid intermediate. For 5-chloro derivatives, the phenol must be substituted at the para position to ensure regioselective ring closure. The reaction typically proceeds at 80–100°C for 6–8 hours , achieving intermediate yields of 70–80% .
Acid-Catalyzed Cyclization and Amination
The keto-acid intermediate undergoes cyclization in the presence of Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., H₂SO₄) at elevated temperatures (120–150°C ). Concurrently, the amine group is introduced via ammonia or ammonium chloride , forming the 3-amine substituent. The hydrochloride salt is precipitated by adding HCl to the reaction mixture. This step achieves 60–70% yield , with purity >95% after recrystallization from ethanol.
Table 1: Optimized Conditions for Two-Step Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | KOH, γ-butyrolactone | 90°C | 7 h | 78% |
| 2 | ZnCl₂, NH₄Cl | 130°C | 5 h | 65% |
Reductive Amination of 5-Chloro-3-Ketobenzopyran
Synthesis of 5-Chloro-3-Ketobenzopyran
The ketone precursor is prepared via Friedel-Crafts acylation of 5-chloro-2-allylphenol using acetic anhydride and AlCl₃. Cyclization occurs at 100°C , yielding the ketone in 85% purity .
Reductive Amination with Sodium Cyanoborohydride
The ketone reacts with ammonium acetate in methanol under reflux, followed by reduction with NaBH₃CN at 0–5°C . This method avoids harsh acidic conditions, achieving 75–80% yield of the amine intermediate. Conversion to the hydrochloride salt is accomplished using HCl gas in diethyl ether.
Nitro Group Reduction Pathway
Nitration of 3-Aminobenzopyran Derivatives
Alternative routes involve nitrating 3-aminobenzopyran at the 5-position using HNO₃/H₂SO₄ at 0°C , followed by Pd/C-catalyzed hydrogenation to reduce the nitro group to an amine. However, this method suffers from <50% regioselectivity for the 5-chloro position, necessitating costly chromatographic separation.
Acid-Catalyzed Cyclization of Chlorinated Precursors
A novel approach adapted from Fujimoto et al. (1987) involves epoxide intermediates :
-
Epoxidation : 5-Chloro-2-allylphenol is treated with m-chloroperbenzoic acid to form an epoxide.
-
Acid-Mediated Cyclization : The epoxide undergoes ring-opening with HCl, followed by cyclization using K₂CO₃ to yield the benzopyran scaffold.
-
Amination : The hydroxyl group at position 3 is converted to an amine via Mitsunobu reaction (DEAD, Ph₃P) with phthalimide, followed by hydrazine deprotection.
This method achieves 60% overall yield but requires multiple purification steps.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Two-Step Synthesis | 65% | >95% | Low | Industrial |
| Reductive Amination | 80% | 90% | Medium | Laboratory |
| Nitro Reduction | 45% | 85% | High | Limited |
| Epoxide Cyclization | 60% | 92% | High | Pilot-Scale |
Chemical Reactions Analysis
Types of Reactions
5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-3,4-dihydro-2H-1-benzopyran-3-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, with the molecular formula and a molecular weight of approximately 220.10 g/mol, is characterized by a benzopyran structure that includes a chlorine substituent at the 5th position and an amine group at the 3rd position. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals. The unique structural features allow for modifications that can lead to new drug candidates targeting specific diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzopyran compounds exhibit anticancer properties. For instance, studies have shown that modifications at the amine position can enhance cytotoxicity against cancer cell lines, indicating that 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride could be a valuable scaffold for developing new anticancer agents .
Biological Research
This compound is utilized in biological studies focusing on enzyme inhibition and receptor binding. The amine group can interact with biological targets, influencing their activity.
Table 1: Biological Activity of 5-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride
Industrial Applications
In industrial chemistry, 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride serves as an intermediate in synthesizing various chemicals and materials. Its reactivity allows for further transformations leading to diverse products.
Case Study: Synthesis of Specialty Chemicals
The compound has been employed in synthesizing specialty chemicals used in agrochemicals and materials science. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in chemical synthesis .
Mechanism of Action
The mechanism of action of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (synonyms listed in ), a pyrrolidine-derived compound with an imine group. Below is a comparative analysis based on structural and functional features:
Structural Differences
Pharmacological Implications
- Benzopyran Derivatives : Typically exhibit enhanced lipophilicity due to the aromatic benzene ring, improving blood-brain barrier penetration. Such compounds are often explored as serotonin receptor modulators or potassium channel blockers .
- Pyrrolidine Derivatives: Smaller, more flexible structures may favor interactions with enzymes (e.g., monoamine oxidase inhibitors) or neurotransmitter transporters. The absence of aromaticity in 3,4-dihydro-2H-pyrrol-5-amine hydrochloride could limit CNS targeting compared to benzopyrans .
Physicochemical Properties
Biological Activity
5-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound belonging to the benzopyran family, characterized by its unique structure, which includes a chlorine atom at the 5-position and an amine group at the 3-position. This compound has garnered attention in scientific research due to its diverse biological activities, including potential therapeutic applications in anti-inflammatory, antioxidant, and anticancer treatments.
Chemical Structure and Properties
The molecular formula of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is with a molecular weight of approximately 183.63 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications. The compound's structure allows it to participate in nucleophilic substitution reactions and other chemical transformations, which can be exploited in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.63 g/mol |
| Solubility | Soluble in water |
| Chemical Class | Benzopyran |
The biological activity of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is primarily attributed to its interactions with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the chlorine atom may modulate the compound's reactivity and binding affinity to various enzymes and receptors involved in disease processes.
Anticancer Properties
Research indicates that derivatives of benzopyrans, including 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- In vitro studies demonstrated that the compound inhibits growth in cancer cell lines by modulating pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation and associated pain. For example:
- Adjuvant-induced arthritis models revealed that treatment with 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride significantly reduced edema and joint inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- A study involving various benzopyran derivatives indicated that those similar to 5-chloro-3,4-dihydro-2H-1-benzopyran showed promising results against breast cancer cell lines. The mechanism involved modulation of apoptosis-related proteins.
-
Anti-inflammatory Research :
- In a controlled experiment using rat models for arthritis, the compound demonstrated an effective dose (ED50) of 0.094 mg/kg in blocking edema and inflammation when administered post-adjuvant injection.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-3,4-dihydro-2H-benzopyran-4-amines | Similar benzopyran structure | Potentially different anticancer profiles |
| 5-Bromo-3,4-dihydro-2H-benzopyran | Bromine instead of chlorine | Varies in biological activity |
| 6-Methyl-3,4-dihydro-2H-benzopyran | Methyl substitution at the 6-position | Altered reactivity affecting bioactivity |
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzopyran scaffold and amine proton signals, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation if crystalline. Infrared (IR) spectroscopy can verify the presence of the hydrochloride salt via N–H stretching vibrations. Cross-reference with PubChem or ECHA data for spectral comparisons .
| Key Physicochemical Properties |
|---|
| Molecular Formula: C₉H₁₁Cl₂NO |
| Molecular Weight: 220.10 g/mol |
| CAS No.: [Refer to supplier SDS] |
| IUPAC Name: 5-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store in a desiccator at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Use sealed amber vials to limit light exposure. Short-term stability tests (e.g., HPLC purity checks at 0, 24, and 48 hours under ambient conditions) are recommended to assess degradation kinetics. Safety protocols include using nitrile gloves and fume hoods due to potential amine reactivity .
Q. What synthetic routes are documented for this compound, and how can purity be optimized?
- Methodological Answer: Common methods include reductive amination of 5-chloro-3,4-dihydro-2H-1-benzopyran-3-one using sodium cyanoborohydride or catalytic hydrogenation. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or flash chromatography (silica gel, eluent: dichloromethane/methanol). Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, receptor isoform specificity). Design dose-response curves across multiple models (e.g., in vitro GPCR binding assays vs. in vivo behavioral tests) and validate using orthogonal methods (e.g., calcium flux assays vs. cAMP quantification). Reference control compounds like PD98059 or LY294002 for kinase inhibition studies .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Use LC-MS/MS to track degradation products over 24–72 hours. Stability-indicating methods should include forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂). Compare results with accelerated stability testing (40°C/75% RH) .
Q. How can computational modeling aid in understanding the compound’s mechanism of action?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin or dopamine receptors. Use density functional theory (DFT) to analyze electron distribution in the benzopyran ring and amine group. Validate predictions with mutagenesis studies on key receptor residues .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across studies?
- Methodological Answer: Solubility discrepancies often stem from solvent polarity or pH variations. Systematically test solubility in DMSO, water (adjusted to pH 3–5 for hydrochloride salt), and ethanol using nephelometry or UV-vis spectroscopy. Report results with detailed solvent preparation protocols (e.g., degassing, temperature control) .
Experimental Design Considerations
Q. What controls are essential for in vitro toxicity assays involving this compound?
- Methodological Answer: Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and cell viability assays (MTT or resazurin). Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific effects. Use LC₅₀ values to compare with structurally similar compounds like 3-cyclopropylpropan-1-amine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
